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3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid

PROTAC linker conjugation bifunctional degrader design cereblon ligand functionalization

3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid (CAS 2248266-98-8) is a heterocyclic compound featuring both an azetidine and a piperidinone moiety, supplied as its trifluoroacetic acid (TFA) salt form. This compound belongs to a class of aminoazetidine-piperidinone derivatives that have been primarily investigated in patent literature as E3 ubiquitin ligase cereblon (CRBN) modulators and as components in targeted protein degradation (PROTAC) molecular architectures.

Molecular Formula C17H21F12N3O9
Molecular Weight 639.348
CAS No. 2248266-98-8
Cat. No. B2469181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid
CAS2248266-98-8
Molecular FormulaC17H21F12N3O9
Molecular Weight639.348
Structural Identifiers
SMILESCN1CCCC(C1=O)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8(9(11)13)12-5-7(10)6-12;4*3-2(4,5)1(6)7/h7-8H,2-6,10H2,1H3;4*(H,6,7)
InChIKeyDVMLPNWRNFUTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one TFA Salt: Structural Identity and Research Classification for Procurement


3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid (CAS 2248266-98-8) is a heterocyclic compound featuring both an azetidine and a piperidinone moiety, supplied as its trifluoroacetic acid (TFA) salt form . This compound belongs to a class of aminoazetidine-piperidinone derivatives that have been primarily investigated in patent literature as E3 ubiquitin ligase cereblon (CRBN) modulators and as components in targeted protein degradation (PROTAC) molecular architectures [1]. Available primarily as a research chemical with a minimum purity specification of 95% and a molecular weight of 639.3 g/mol as the tetrakis(TFA) salt form, the compound is supplied in milligram to gram quantities for laboratory use only and is not intended for human or veterinary applications .

Why Generic Substitution of 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one TFA Salt Is Not Recommended for PROTAC and Cereblon Modulator Research


Compounds within the aminoazetidine-piperidinone chemical class cannot be considered functionally interchangeable for proteolysis-targeting chimera (PROTAC) development and cereblon (CRBN) modulation research [1]. This compound occupies a specific intersection of two structural motifs — the glutarimide-mimicking piperidin-2-one core and the rigid azetidine spacer bearing a primary amine handle — each contributing differentially to CRBN binding affinity, ternary complex formation geometry, and subsequent neosubstrate degradation efficiency [2]. Patent disclosures and published CRBN SAR studies consistently demonstrate that even minor variations in the azetidine substitution pattern (e.g., amino vs. hydroxy positioning, N-substitution identity) or piperidinone ring substitution (e.g., N-methyl vs. N–H) can ablate binding activity entirely or shift neosubstrate selectivity profiles [3]. Substituting this compound with a structurally related analog without direct comparative binding and degradation data introduces scientifically indefensible risk into PROTAC linker attachment chemistry, CRBN engagement studies, and downstream degradation efficiency measurements. The following quantitative evidence, where available, supports this position.

3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one TFA Salt: Evidence-Based Differentiation Guide for Informed Procurement


Structural Differentiation: Primary Amine Handle for Linker Conjugation vs. Hydroxyl-Only Cereblon Binders

This compound bears a primary amine on the azetidine ring (3-aminoazetidine moiety), providing a chemically accessible conjugation handle for PROTAC linker attachment that is absent in many clinically precedented cereblon ligands. In contrast, thalidomide, lenalidomide, and pomalidomide lack a free primary amine and require synthetic modification at the phenyl ring for linker attachment sites, often at the C-4 or C-5 position [1]. The presence of this primary amine enables amide bond formation or reductive amination chemistry directly off the rigid azetidine scaffold, which defines a distinct exit vector geometry relative to the CRBN-binding piperidinone core [2]. This structural feature has been exploited explicitly in patent literature covering aminoazetidine-containing cereblon modulators designed for PROTAC applications [3].

PROTAC linker conjugation bifunctional degrader design cereblon ligand functionalization exit vector geometry

3-Aminoazetidine Motif as a Conformationally Constrained Spacer in CRBN Modulator Design

The 3-aminoazetidine ring in this compound functions as a rigid, four-membered heterocyclic spacer that restricts conformational freedom compared to flexible alkyl linkers commonly used in cereblon-targeting PROTACs (e.g., PEG chains, alkyl amines). The azetidine ring introduces a constrained geometry with a defined bond angle (~90° for a four-membered ring vs. ~109.5° for tetrahedral sp³ carbons in acyclic linkers), which has been shown in cereblon-targeting literature to affect ternary complex formation efficiency and degradation selectivity [1]. In the broader chemical biology context, 3-aminoazetidine-containing cereblon ligands (such as those in the BindingDB entry BDBM653556 from US20240059704, a spiro-azetidine CRBN binder with IC50 of 259 nM) demonstrate that azetidine-containing scaffolds can achieve nanomolar CRBN binding, and that this rigidification strategy is actively being explored as a design principle in next-generation cereblon modulators [2]. Systematic SAR studies with 166 novel 3-aminoazetidine derivatives have confirmed that structural modifications to the azetidine ring produce measurable changes in biological activity, underscoring the motif's functional significance [3].

cereblon binding conformational restriction PROTAC linker rigidity SAR optimization azetidine scaffold

Positioning Within the CRBN Ligand Landscape Relative to Clinical Standards: Thalidomide, Lenalidomide, and Pomalidomide

To contextualize this compound within the cereblon ligand space, established reference values for clinically validated CRBN binders are as follows: thalidomide binds mouse cereblon/hDDB1 with IC50 ~261 nM; lenalidomide binds with IC50 ~162 nM; and pomalidomide exhibits higher affinity at ~2.03 μM (as reported by Reaction Biology's mCereblon/hDDB1 binding assay service) [1]. No direct CRBN binding affinity data (IC50, Kd, or Ki) for 3-(3-aminoazetidin-1-yl)-1-methylpiperidin-2-one have been identified in the peer-reviewed literature or public databases as of 2026-05-08 [2]. A structurally distinct but azetidine-containing cereblon binder (spiro-azetidine-piperidinedione, BDBM653556) has been reported with an IC50 of 259 nM, confirming that azetidine-containing glutarimide-mimetic scaffolds can achieve binding in the same nanomolar range as thalidomide [3]. The target compound's N-methylpiperidin-2-one core distinguishes it from the piperidine-2,6-dione (glutarimide) core present in all clinical IMiDs and in BDBM653556, representing a core heterocycle variation with unknown impact on CRBN binding affinity whose characterization requires empirical measurement.

cereblon binding affinity IMiD comparison molecular glue PROTAC E3 ligand selection CRBN modulator benchmarking

TFA Salt Form: Implications for Solubility, Handling, and Downstream Chemistry

This compound is supplied as the tetrakis(trifluoroacetic acid) salt (molecular weight 639.3 g/mol), containing four TFA counterions per molecule of the free base amine . The TFA salt form generally confers enhanced aqueous solubility and improved handling characteristics compared to the free base, which may be advantageous during PROTAC linker conjugation reactions performed in polar aprotic or aqueous solvent systems. However, the TFA counterion must be considered in stoichiometric calculations and may require a free-basing step prior to certain coupling reactions (e.g., amide bond formation using amine-reactive acyl chlorides or active esters), as residual TFA can compete as a nucleophile or form stable amide byproducts under standard coupling conditions [1]. Many structurally related aminoazetidine building blocks are supplied as hydrochloride or free base forms [2]; the TFA salt offers the practical advantage of typically higher solubility in organic solvents such as DMSO, DMF, and methanol, which are commonly used in PROTAC synthetic protocols.

salt form selection TFA salt solubility PROTAC synthesis free-basing research chemical handling

Recommended Research and Industrial Application Scenarios for 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one TFA Salt


PROTAC Degrader Development Requiring a Non-Glutarimide CRBN Ligand with Primary Amine Conjugation Handle

This compound is most appropriately deployed in proteolysis-targeting chimera (PROTAC) research programs where a non-canonical cereblon-binding scaffold is desired and where the primary amine on the azetidine ring provides a direct conjugation site for linker attachment. The N-methylpiperidin-2-one core deviates from the clinically precedented piperidine-2,6-dione (glutarimide) core found in thalidomide, lenalidomide, and pomalidomide, offering a structurally differentiated E3 ligase recruitment motif for degrader libraries [1]. The rigid azetidine spacer imposes a constrained exit vector geometry that may yield distinct ternary complex topologies compared to flexible PEG-linked CRBN PROTACs, a parameter of growing importance in degrader selectivity optimization [2]. Researchers should note that CRBN binding affinity for this specific compound is not publicly characterized, making it suitable for exploratory SAR campaigns where binding and degradation data will be generated internally.

Building Block for Focused Cereblon Modulator Libraries with Azetidine Scaffold Diversity

This compound serves as a versatile synthetic building block for constructing focused combinatorial libraries of cereblon modulators, analogous to the approach described by Powell et al., where a focused library of cereblon modulators enabled identification of selective GSPT1 degraders [1]. The dual-ring architecture (azetidine + piperidinone) and the chemically accessible primary amine allow systematic diversification through amide coupling, sulfonamide formation, or reductive amination, generating arrays of analogs for SAR exploration [2]. As demonstrated by the 166-compound 3-aminoazetidine derivative library reported by Han et al., systematic modification of the 3-aminoazetidine scaffold yields measurable activity gradients that can be mapped to structural features, supporting the use of this compound as a core scaffold for focused library synthesis [3].

Pharmacokinetic Optimization Studies Leveraging Azetidine Rigidity for Improved Metabolic Stability

The conformationally constrained azetidine ring in this compound may offer advantages in metabolic stability optimization compared to flexible linker-containing cereblon modulators. The piperidine-2,6-dione (glutarimide) group in clinical IMiDs is susceptible to hydrolytic ring-opening in plasma, a well-documented contributor to the rapid racemization and clearance of lenalidomide and thalidomide analogs [1]. The N-methylpiperidin-2-one core of this compound represents a structural variation that could potentially alter this hydrolytic susceptibility, though no experimental stability data are publicly available to confirm this hypothesis. Research programs focused on improving the pharmacokinetic properties of CRBN-recruiting degraders may investigate this scaffold as part of a broader strategy to replace the metabolically labile glutarimide with alternative CRBN-binding motifs, consistent with the virtual screening approach described by Aliberti et al. targeting novel CRBN modulators with improved chemical stability [2].

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